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Compound of Interest

Compound Name: 1,1-Diphenylethanol

Cat. No.: B1581894

A definitive guide for researchers on the structural elucidation of 1,1-diphenylethanol using
key spectroscopic techniques. This guide provides a comparative analysis with structurally
related compounds, detailed experimental protocols, and clear data interpretation.

The precise determination of a molecule's structure is a cornerstone of chemical research and
drug development. For a compound like 1,1-diphenylethanol, a tertiary alcohol with two
phenyl groups, a combination of spectroscopic methods provides an unambiguous confirmation
of its chemical identity. This guide details the validation of 1,1-diphenylethanol's structure
through *H NMR, 13C NMR, IR spectroscopy, and mass spectrometry, and compares its
spectral features with those of two related compounds: benzophenone and 1,1-
diphenylethylene.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1,1-diphenylethanol and its
structural alternatives.

Table 1: *H NMR Spectroscopic Data (Solvent: CDCIs)
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Chemical Shift . . .
Compound Multiplicity Integration Assignment
(3) ppm
1,1-
_ 1.87 s 3H -CHs
Diphenylethanol
5.52 S 1H -OH
7.20 t 2H Ar-H
7.31 dd 4H Ar-H
7.46 d 4H Ar-H
Benzophenone 7.45-7.65 m 6H Ar-H
7.75-7.85 m 4H Ar-H
1,1-
_ 5.40 s 2H =CH:2
Diphenylethylene
7.25-7.40 m 10H Ar-H

Table 2: 13C NMR Spectroscopic Data (Solvent: CDCI3)
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Compound Chemical Shift (6) ppm Assignment
1,1-Diphenylethanol 31.5 -CHs
76.0 C-OH

126.5 Ar-C

127.4 Ar-C

128.4 Ar-C

145.4 Ar-C (quaternary)

Benzophenone 128.3 Ar-C
130.1 Ar-C

132.5 Ar-C

137.6 Ar-C (quaternary)

196.7 C=0

1,1-Diphenylethylene 114.2 =CH:2
127.5 Ar-C

128.3 Ar-C

129.8 Ar-C

141.2 Ar-C (quaternary)

150.2 =C(Ph)2

Table 3: IR Spectroscopy Data (KBr Pellet)
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Compound Wavenumber (cm~—?) Functional Group
1,1-Diphenylethanol 3400-3600 (broad) O-H stretch
3000-3100 C-H stretch (aromatic)

2850-3000 C-H stretch (aliphatic)

1495, 1445 C=C stretch (aromatic)

1060 C-O stretch

Benzophenone 3000-3100 C-H stretch (aromatic)
1660 C=0 stretch (conjugated)

1595, 1445 C=C stretch (aromatic)

1,1-Diphenylethylene 3000-3100 C-H stretch (aromatic)
1630 C=C stretch (alkene)

1600, 1490 C=C stretch (aromatic)

Table 4. Mass Spectrometry Data (Electron lonization)

Compound Molecular lon (m/z) Key Fragment lons (m/z)

183 [M-CHs]*, 105 [CsHsCO]*,

1,1-Diphenylethanol 198 [M]*

77 [CeHs]*, 43 [CH3CO]*[1]
Benzophenone 182 [M]* 105 [CeHsCO]*, 77 [CeHs]*
1,1-Diphenylethylene 180 [M]* 165 [M-CHs]*, 103, 77 [CeHs]*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were recorded on a 400 MHz spectrometer.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1_1-Diphenylethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard.[2]

e 1H NMR Acquisition: The instrument was tuned and shimmed. A standard single-pulse
experiment was used with a pulse angle of 30 degrees and a relaxation delay of 1 second.
16 scans were acquired.

e 13C NMR Acquisition: A proton-decoupled pulse program was used. A pulse angle of 45
degrees and a relaxation delay of 2 seconds were employed. Typically, 1024 scans were
accumulated for each sample to achieve a good signal-to-noise ratio.[3]

o Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting
spectrum was phase- and baseline-corrected. Chemical shifts were referenced to the TMS
signal at 0.00 ppm for *H and the CDCIs solvent peak at 77.16 ppm for 13C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectra were obtained using an FT-IR spectrometer.

o Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with
approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and
pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

[4]

o Data Acquisition: A background spectrum of the empty sample compartment was recorded.
The KBr pellet was then placed in the sample holder, and the sample spectrum was acquired
over the range of 4000-400 cm~1. Typically, 32 scans were co-added at a resolution of 4
cm~1,[5][6]

o Data Processing: The sample spectrum was ratioed against the background spectrum to
generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectra were recorded on a mass spectrometer using electron ionization (EI).

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://sc.edu/study/colleges_schools/chemistry_and_biochemistry/research/core_facilites/nmr_facility/docs/crl-nmr-experiment-guide-2013.pdf
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://egikunoo.wordpress.com/wp-content/uploads/2020/03/lab-9-ftir-spectroscopy.pdf
https://mse.washington.edu/files/research/SOP_FTIR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Sample Introduction: A small amount of the sample was introduced into the ion source via a
direct insertion probe or after separation by gas chromatography.

« lonization: The sample was ionized using a 70 eV electron beam.[1]

e Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-
charge ratio (m/z) by a quadrupole or time-of-flight analyzer.

» Data Acquisition: The detector measured the abundance of each ion, and the data was
plotted as a mass spectrum.

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for validating the structure of a compound
like 1,1-diphenylethanol using spectroscopic methods.
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Caption: Workflow for spectroscopic structure validation.

Conclusion

The combined data from *H NMR, 3C NMR, IR spectroscopy, and mass spectrometry provides
a comprehensive and unambiguous validation of the structure of 1,1-diphenylethanol. The
presence of the hydroxyl group is clearly indicated by the characteristic broad O-H stretch in
the IR spectrum and the exchangeable proton signal in the *H NMR spectrum. The methyl
group and the two phenyl groups are also readily identified by their respective signals in both
1H and 13C NMR. The molecular weight is confirmed by the molecular ion peak in the mass
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spectrum, and the fragmentation pattern is consistent with the proposed structure. By
comparing this data with that of benzophenone and 1,1-diphenylethylene, the unique spectral
features of 1,1-diphenylethanol become even more apparent, highlighting the power of these
spectroscopic methods in structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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